molecular formula C5H10Br2O2 B15125657 1,7-Dibromo-3,5-dioxaheptane

1,7-Dibromo-3,5-dioxaheptane

Cat. No.: B15125657
M. Wt: 261.94 g/mol
InChI Key: KLMGOCCOPLMCEM-UHFFFAOYSA-N
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Description

1,7-Dibromo-3,5-dioxaheptane is an organic compound with the molecular formula C5H10Br2O2 It is a dibromo derivative of a dioxaheptane, characterized by the presence of two bromine atoms and two oxygen atoms in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

1,7-Dibromo-3,5-dioxaheptane can be synthesized through the bromination of alkenes or alkynes. One common method involves the use of 1,3-dibromo-5,5-dimethylhydantoin (DBH) as a bromine source and an oxidant. This method is efficient and provides high yields of the desired dibromo compound . Another approach involves the use of oxalyl bromide in combination with dimethyl sulfoxide (DMSO) as a brominating reagent . These methods offer mild reaction conditions, low cost, and short reaction times.

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination reactions using similar reagents and conditions as those used in laboratory synthesis. The choice of reagents and conditions may vary depending on the desired purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

1,7-Dibromo-3,5-dioxaheptane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1,7-dibromo-3,5-dioxaheptane involves its interaction with specific molecular targets and pathways. For example, in antiviral research, the compound has been shown to inhibit the activity of certain viral enzymes, thereby preventing viral replication . The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,7-Dibromo-3,5-dioxaheptane is unique due to the presence of two oxygen atoms in its structure, which imparts distinct chemical properties and reactivity compared to other dibromo compounds. This makes it a valuable compound for specific applications in scientific research and industry .

Properties

Molecular Formula

C5H10Br2O2

Molecular Weight

261.94 g/mol

IUPAC Name

1-bromo-2-(2-bromoethoxymethoxy)ethane

InChI

InChI=1S/C5H10Br2O2/c6-1-3-8-5-9-4-2-7/h1-5H2

InChI Key

KLMGOCCOPLMCEM-UHFFFAOYSA-N

Canonical SMILES

C(CBr)OCOCCBr

Origin of Product

United States

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